Lipophilicity vs. Parent Scaffold
The introduction of the -CF3 group at the 7-position dramatically increases lipophilicity compared to the unsubstituted 3-azabicyclo[4.1.0]heptane scaffold. An increase in logP of this magnitude is highly significant in medicinal chemistry, as it directly correlates with enhanced passive membrane permeability and can influence volume of distribution [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 3-Azabicyclo[4.1.0]heptane (unsubstituted); XLogP3-AA = 0.6 |
| Quantified Difference | Δ XLogP3 = +1.0 (a more than 10-fold increase in theoretical partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem, 2019-2024). |
Why This Matters
This logP shift directly informs whether a lead molecule will require further structural optimization to achieve a suitable balance of permeability and solubility for oral or CNS drug targets.
- [1] PubChem CID 75596226 and CID 20521861. Computed Chemical and Physical Properties. National Center for Biotechnology Information. View Source
